2,4-dibromo-3-methylthiophene
Overview
Description
2,4-Dibromo-3-methylthiophene is a chemical compound with the molecular formula C5H4Br2S and a molecular weight of 255.95826 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2,4-dibromo-3-methylthiophene involves a mixture of 3-methylthiophene, glacial acetic acid (AcOH), and sodium acetate (NaOAc). This mixture is stirred and heated to 60°C, and bromine is added dropwise to keep the temperature below 85°C. The mixture is then heated at 85°C for 5 hours to convert to 2,4,5-tribromo-3-methylthiophene. Water is added, and the reaction temperature is dropped to 60°C. Zinc dust is carefully added in 5-10 g portions to keep the temperature below 85°C. The mixture is heated to 100°C for 8 hours, then cooled to 25°C. Water and hexanes are then added. The mixture is stirred for 30 minutes, and the organic layer is separated, washed with water, then saturated with sodium bicarbonate solution (NaHCO3), then concentrated to give an orange oil .Molecular Structure Analysis
The molecular structure of 2,4-dibromo-3-methylthiophene consists of a five-membered ring with one sulfur atom and two bromine atoms attached to the carbon atoms at the 2nd and 4th positions, respectively. A methyl group is attached to the carbon atom at the 3rd position .Physical And Chemical Properties Analysis
2,4-Dibromo-3-methylthiophene is a solid substance . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Environmental Impact Assessment
- 2,4-Dichlorophenol, a compound related to 2,4-dibromo-3-methylthiophene, has been extensively studied for its environmental impact, particularly in aquatic environments. It's known for moderate toxicity to mammalian and aquatic life, with the potential for considerable toxicity to fish upon long-term exposure. The persistence of such compounds in the environment can vary greatly, being influenced by factors such as the presence of adapted microflora capable of biodegrading these compounds, with bioaccumulation expected to be low (Krijgsheld & Gen, 1986).
Research Trends and Scientometric Analysis
- A scientometric review of 2,4-Dichlorophenoxyacetic acid (a compound closely related to 2,4-dibromo-3-methylthiophene), used globally in agriculture, reveals rapid advancements in the understanding of its toxicology and mutagenicity. The review outlines global trends, identifies research gaps, and emphasizes the need for future studies to focus on aspects like molecular biology, especially gene expression and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Thermoelectric Materials
- Poly(3,4-ethylenedioxythiophene), similar in structure to 2,4-dibromo-3-methylthiophene, has shown promise as an organic thermoelectric material. Recent systematic research has highlighted its potential in niche applications where properties like weight, size, and flexibility are paramount (Yue & Xu, 2012).
Sorption Studies
- Studies on 2,4-Dichlorophenoxyacetic acid and similar phenoxy herbicides have provided insights into their sorption behavior in soils and minerals. Understanding these sorption mechanisms is crucial for predicting the environmental behavior of such compounds (Werner, Garratt, & Pigott, 2012).
Conductive Polymers
- Research into conductive polymers like Poly(3,4-ethylenedioxythiophene), related to 2,4-dibromo-3-methylthiophene, has focused on enhancing their thermoelectric performance. Treatment methods have been developed to enhance performance, with progress in this area paving the way for more efficient organic thermoelectric materials (Zhu et al., 2017).
Biodegradation and Environmental Remediation
- The extensive use of herbicides like 2,4-Dichlorophenoxyacetic acid in agriculture has raised concerns about environmental damage and human health. Studies have focused on the role of microorganisms in degrading these compounds and mitigating their impact on the environment (Magnoli et al., 2020).
Environmental Contamination
- The presence of polychlorinated dibenzothiophenes in environments like the Passaic River has been studied, with investigations into their sources and impact. Such research is crucial for understanding the environmental and health implications of industrial activities and chemical contamination (Huntley et al., 1994).
Future Directions
Thiophene derivatives, including 2,4-dibromo-3-methylthiophene, have potential applications in various fields such as medicinal chemistry, material science, and organic electronics . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods and investigating the biological activities of these compounds .
properties
IUPAC Name |
2,4-dibromo-3-methylthiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c1-3-4(6)2-8-5(3)7/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFOWVGHYFPKMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308333 | |
Record name | 2,4-Dibromo-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3-methylthiophene | |
CAS RN |
53119-66-7 | |
Record name | 2,4-Dibromo-3-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53119-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromo-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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